molecular formula C11H13Br2NO2S B226461 1-(2,5-Dibromobenzenesulfonyl)piperidine

1-(2,5-Dibromobenzenesulfonyl)piperidine

Cat. No. B226461
M. Wt: 383.1 g/mol
InChI Key: DWADQPRZBVYKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dibromobenzenesulfonyl)piperidine, also known as DBSBP, is a chemical compound that has been widely used in scientific research applications. DBSBP is a sulfonamide-based compound that has been extensively studied due to its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)piperidine involves the binding of the compound to the active site of the targeted enzyme. 1-(2,5-Dibromobenzenesulfonyl)piperidine contains a sulfonamide group, which is known to form strong hydrogen bonds with the amino acid residues in the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dibromobenzenesulfonyl)piperidine depend on the targeted enzyme and the specific physiological process that the enzyme is involved in. For example, the inhibition of carbonic anhydrase by 1-(2,5-Dibromobenzenesulfonyl)piperidine can lead to the disruption of acid-base balance in the body, which can result in metabolic acidosis. The inhibition of α-glucosidase by 1-(2,5-Dibromobenzenesulfonyl)piperidine can lead to the reduction of glucose absorption in the intestine, which may have potential therapeutic applications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-Dibromobenzenesulfonyl)piperidine in lab experiments is its high potency and specificity for certain enzymes. This allows researchers to study the effects of enzyme inhibition on specific physiological processes in a controlled manner. However, one limitation of using 1-(2,5-Dibromobenzenesulfonyl)piperidine is its potential toxicity. 1-(2,5-Dibromobenzenesulfonyl)piperidine has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2,5-Dibromobenzenesulfonyl)piperidine. One potential direction is the development of 1-(2,5-Dibromobenzenesulfonyl)piperidine derivatives with improved potency and specificity for certain enzymes. Another direction is the exploration of the therapeutic potential of 1-(2,5-Dibromobenzenesulfonyl)piperidine for the treatment of various diseases, such as diabetes and cancer. Additionally, the investigation of the toxicity of 1-(2,5-Dibromobenzenesulfonyl)piperidine and its derivatives is an important area of future research.

Synthesis Methods

The synthesis of 1-(2,5-Dibromobenzenesulfonyl)piperidine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with piperidine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the piperidine nitrogen, resulting in the formation of 1-(2,5-Dibromobenzenesulfonyl)piperidine. The synthesis of 1-(2,5-Dibromobenzenesulfonyl)piperidine has been reported in several research articles, and the yield of the reaction is typically high.

Scientific Research Applications

1-(2,5-Dibromobenzenesulfonyl)piperidine has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. One of the most well-known enzymes that 1-(2,5-Dibromobenzenesulfonyl)piperidine inhibits is carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-(2,5-Dibromobenzenesulfonyl)piperidine has also been shown to inhibit the activity of other enzymes, such as α-glucosidase and β-lactamase. These enzymes are involved in various physiological processes, and the inhibition of their activity by 1-(2,5-Dibromobenzenesulfonyl)piperidine may have therapeutic potential.

properties

Product Name

1-(2,5-Dibromobenzenesulfonyl)piperidine

Molecular Formula

C11H13Br2NO2S

Molecular Weight

383.1 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13Br2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

DWADQPRZBVYKLY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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